Thiobromadol is classified as a synthetic opioid and belongs to the category of non-fentanil novel synthetic opioids. Its chemical structure allows it to interact with opioid receptors in the central nervous system, which are crucial for mediating pain relief. The compound is recognized for its ability to inhibit cyclin-dependent kinases, which are involved in cell cycle regulation, indicating a potential dual role in both pain management and cancer therapy .
The synthesis of thiobromadol involves several key steps, typically starting from simpler organic molecules. While specific detailed procedures may vary, the following general approach outlines the synthesis:
The exact parameters (temperature, time, solvent systems) can vary based on the specific synthetic route employed but are critical for optimizing yield and purity.
Thiobromadol has a complex molecular structure characterized by its unique arrangement of atoms that contribute to its biological activity.
The stereochemistry of thiobromadol is significant as it influences its interaction with opioid receptors, affecting both potency and efficacy.
Thiobromadol can undergo several chemical reactions typical of opioid compounds:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action of thiobromadol primarily involves its interaction with opioid receptors, particularly the mu-opioid receptor (MOR).
Pharmacological studies suggest that thiobromadol exhibits high affinity for MORs, potentially exceeding that of traditional opioids like morphine in certain contexts .
Thiobromadol exhibits several notable physical and chemical properties:
These properties are essential for understanding how thiobromadol behaves in biological systems and how it can be formulated for therapeutic use.
While thiobromadol has not yet seen widespread clinical application, its potential uses include:
Thiobromadol (chemical name: trans-4-(p-Bromophenyl)-4-(dimethylamino)-1-(2-(thiophen-2-yl)ethyl)cyclohexanol), also designated C-8813, was first synthesized and characterized in a 2003 study published in Life Sciences [1]. This research identified it as a novel synthetic opioid agonist distinct from classical opioid scaffolds like morphinans or fentanyls. Unlike many clinically used opioids developed through pharmaceutical pipelines, thiobromadol emerged from academic investigations into structure-activity relationships of non-traditional opioid receptor ligands. Its discovery aimed to explore compounds with improved selectivity profiles, particularly concerning respiratory depression—a major limitation of existing μ-opioid receptor agonists [1]. Early pharmacological screening revealed exceptional potency, positioning thiobromadol as a tool compound for studying opioid receptor subtypes rather than a therapeutic candidate. The compound remains experimentally exclusive, with no approved medical applications or commercial development to date [1] [5].
Table 1: Key Identifiers of Thiobromadol
Property | Value |
---|---|
Systematic Name | trans-4-(p-Bromophenyl)-4-(dimethylamino)-1-(2-(thiophen-2-yl)ethyl)cyclohexanol |
CAS Number | Not assigned |
Molecular Formula | C~20~H~26~BrNOS |
Molecular Weight | 408.40 g/mol |
IUPAC Name | (1r,4r)-4-(4-bromophenyl)-N,N-dimethyl-1-(2-(thiophen-2-yl)ethyl)cyclohexanamine |
Year of Discovery | 2003 [1] |
Thiobromadol belongs to the 4-aminocyclohexanol class of synthetic opioids, characterized by a substituted cyclohexanol core linked to aromatic and heterocyclic moieties. Its chemical structure features:
This architecture distinguishes it from major opioid classes:
Notably, thiobromadol’s structure incorporates thiophene—a heterocycle rare among opioids—which may influence receptor interaction kinetics. Its closest analogue is bromadol (BDPC), differing only in the aromatic substituent (phenyl vs. bromophenyl). Bromadol exhibits slightly lower potency (504× morphine vs. thiobromadol’s 591×) [1] [5]. Both compounds exemplify the Upjohn Company’s exploration of structurally diverse opioid scaffolds in the 1970s–1980s, alongside the "U-compounds" (e.g., U-50488, a κ-opioid agonist) [5].
Table 2: Structural Comparison of Thiobromadol with Reference Opioids
Compound | Core Structure | Key Functional Groups | Heterocyclic Elements |
---|---|---|---|
Thiobromadol | 4-Aminocyclohexanol | Bromophenyl, dimethylamine, thiophene-ethyl | Sulfur (thiophene) |
Morphine | Morphinan | Phenol, allyl alcohol, tertiary amine | None |
Fentanyl | Phenylpiperidine | Phenethyl, propionamide | None |
U-47700* | Benzamide | 3,4-Dichlorophenyl, N-methylcyclohexylamine | None |
Note: U-47700 is a structurally distinct "U-compound" synthetic opioid [5].
Thiobromadol’s primary pharmacological significance lies in its exceptional μ-opioid receptor (MOR) potency and unique receptor activation profile. Animal studies demonstrate its trans-isomer is 591 times more potent than morphine in analgesia assays [1]. This hyperpotency stems from:
Crucially, thiobromadol displays significant δ-opioid receptor (DOR) agonism alongside MOR activation. Preclinical evidence suggests DOR agonism may antagonize MOR-induced respiratory depression without compromising analgesia—a potential therapeutic advantage over classical opioids [1]. This property positions thiobromadol as:
Despite its promise, thiobromadol’s therapeutic translation remains unrealized due to:
Recent interest in non-fentanyl synthetic opioids (e.g., U-compounds, bromadol analogues) has revived attention on thiobromadol-like scaffolds. Their structural novelty circumvents controlled-substance regulations, though this raises public health concerns rather than therapeutic opportunities [5] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1